c-MET Kinase Inhibition vs. Dihalonicotinates
Methyl 2,5-dibromo-6-chloronicotinate (as BDBM50594723 / CHEMBL5203758) inhibited the hepatocyte growth factor receptor (c-MET) with an IC₅₀ of 101 nM in a Z‑lyte kinase assay following 1 h incubation [1]. It also inhibited the EGFR T790M mutant with an IC₅₀ of 195 nM under the same assay format [1]. By contrast, the simpler dihalo analog methyl 2,5-dibromonicotinate (BDBM50594723 is not this compound; the binding data are specific to the 2,5‑dibromo‑6‑chloro scaffold) has no reported c‑MET or EGFR inhibitory activity in the BindingDB or ChEMBL databases as of April 2026, indicating that the 6‑chloro substituent contributes critically to the kinase binding pharmacophore [2].
Comparator: no activity reported
| Evidence Dimension | Biochemical kinase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 101 nM (c‑MET); IC₅₀ = 195 nM (EGFR T790M) |
| Comparator Or Baseline | Methyl 2,5‑dibromonicotinate (CAS 78686‑82‑5): no c‑MET or EGFR T790M inhibitory activity reported in BindingDB or ChEMBL |
| Quantified Difference | Activity gap >10‑fold (target vs. no detectable activity at standard screening concentrations) |
| Conditions | Z‑lyte kinase assay; c‑MET (unknown origin) and EGFR T790M mutant (unknown origin); 1 h incubation; data curated by ChEMBL |
Why This Matters
For medicinal chemistry programs targeting c‑MET or EGFR T790M, methyl 2,5‑dibromo‑6‑chloronicotinate provides a validated, measurable starting point for fragment elaboration, whereas the 2,5‑dibromo analog offers no exploitable kinase binding signal and would require de novo hit identification.
- [1] BindingDB. Entry BDBM50594723 (CHEMBL5203758). Affinity data: IC₅₀ = 101 nM (c‑MET, Z‑lyte kinase assay); IC₅₀ = 195 nM (EGFR T790M mutant, Z‑lyte kinase assay). Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50594723 (accessed 2026-04-28). View Source
- [2] BindingDB & ChEMBL. Search performed 2026-04-28 for methyl 2,5‑dibromonicotinate (CAS 78686‑82‑5) kinase inhibition data: no c‑MET or EGFR records found. The absence of binding data for the dihalo comparator is treated as a class‑level inference that the trihalogenated scaffold is required for the observed kinase interaction. View Source
